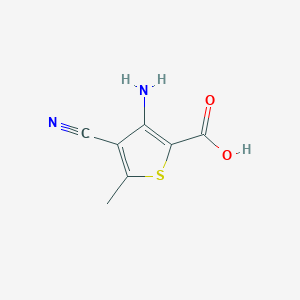![molecular formula C20H18BrN3O4 B12495725 (5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)
(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-1-(4-bromophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a diazinane ring, a bromophenyl group, and a methoxyphenylmethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-bromophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the methoxyphenylmethylamino group: This can be done through nucleophilic substitution reactions, where the methoxyphenylmethylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the diazinane ring or the bromophenyl group, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenylmethylamino group.
Reduction: Reduced forms of the diazinane ring or bromophenyl group.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学的研究の応用
Chemistry
In chemistry, (5E)-1-(4-bromophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, (5E)-1-(4-bromophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (5E)-1-(4-bromophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-fluorophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-iodophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-1-(4-bromophenyl)-5-(1-{[(2-methoxyphenyl)methyl]amino}ethylidene)-1,3-diazinane-2,4,6-trione lies in its bromophenyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
特性
分子式 |
C20H18BrN3O4 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-6-hydroxy-5-[N-[(2-methoxyphenyl)methyl]-C-methylcarbonimidoyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18BrN3O4/c1-12(22-11-13-5-3-4-6-16(13)28-2)17-18(25)23-20(27)24(19(17)26)15-9-7-14(21)8-10-15/h3-10,26H,11H2,1-2H3,(H,23,25,27) |
InChIキー |
WSGKZWYBTRSEJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC1=CC=CC=C1OC)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12495645.png)
![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12495646.png)
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495697.png)
![4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12495701.png)
![Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)
![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)

